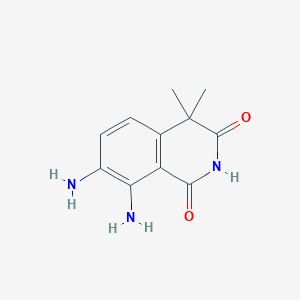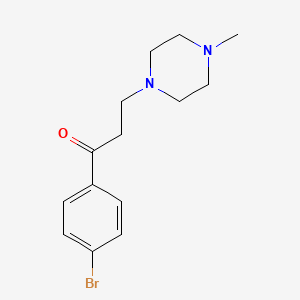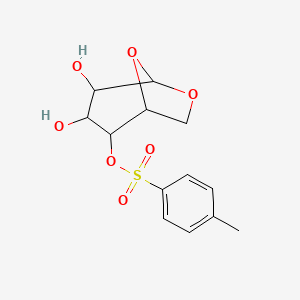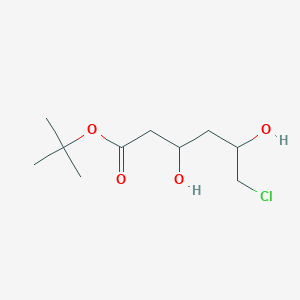
1,3(2H,4H)-Isoquinolinedione, 7,8-diamino-4,4-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3(2H,4H)-Isoquinolinedione, 7,8-diamino-4,4-dimethyl- is a chemical compound with the molecular formula C11H13N3O2 It is known for its unique structure, which includes two amino groups and two methyl groups attached to an isoquinolinedione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3(2H,4H)-Isoquinolinedione, 7,8-diamino-4,4-dimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as isoquinoline derivatives.
Amination Reaction: The introduction of amino groups at the 7 and 8 positions of the isoquinoline ring is achieved through an amination reaction. Common reagents for this step include ammonia or primary amines.
Methylation: The addition of methyl groups at the 4 position is carried out using methylating agents like methyl iodide or dimethyl sulfate.
Oxidation: The final step involves the oxidation of the isoquinoline ring to form the isoquinolinedione structure. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of 1,3(2H,4H)-Isoquinolinedione, 7,8-diamino-4,4-dimethyl- may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: These reactors allow for the continuous addition of reagents and removal of products, improving efficiency.
Catalysts: The use of catalysts can enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
化学反応の分析
Types of Reactions
1,3(2H,4H)-Isoquinolinedione, 7,8-diamino-4,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the isoquinolinedione structure to other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
科学的研究の応用
1,3(2H,4H)-Isoquinolinedione, 7,8-diamino-4,4-dimethyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which 1,3(2H,4H)-Isoquinolinedione, 7,8-diamino-4,4-dimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites, while the isoquinolinedione core can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
1,3(2H,4H)-Isoquinolinedione, 7,8-diamino-4-methyl-: Lacks one methyl group compared to the target compound.
1,3(2H,4H)-Isoquinolinedione, 7,8-diamino-4,4-diethyl-: Contains ethyl groups instead of methyl groups.
1,3(2H,4H)-Isoquinolinedione, 7,8-diamino-4,4-diphenyl-: Contains phenyl groups instead of methyl groups.
Uniqueness
1,3(2H,4H)-Isoquinolinedione, 7,8-diamino-4,4-dimethyl- is unique due to the presence of both amino and methyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
99911-03-2 |
|---|---|
分子式 |
C11H13N3O2 |
分子量 |
219.24 g/mol |
IUPAC名 |
7,8-diamino-4,4-dimethylisoquinoline-1,3-dione |
InChI |
InChI=1S/C11H13N3O2/c1-11(2)5-3-4-6(12)8(13)7(5)9(15)14-10(11)16/h3-4H,12-13H2,1-2H3,(H,14,15,16) |
InChIキー |
JBEITPZFEQEJLB-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=C(C(=C(C=C2)N)N)C(=O)NC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[[(5S)-3-[4-[(2-Hydroxyethyl)amino]phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide (Linezolid Impurity)](/img/structure/B12286679.png)


![1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile, 7-methyl-](/img/structure/B12286688.png)





![2-[(Ethylthio)carbonyl]-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester](/img/structure/B12286725.png)




